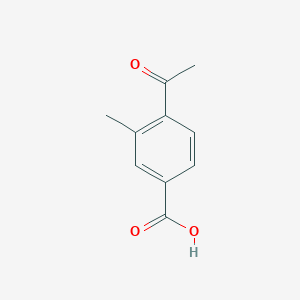

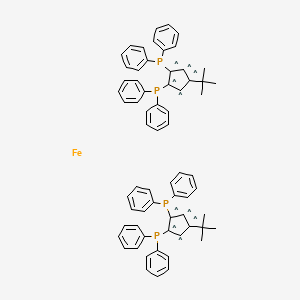

![molecular formula C14H11BrN2 B6319572 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 726155-36-8](/img/structure/B6319572.png)

2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

Ionic Liquid Promoted Synthesis : Research by Shaabani et al. (2006) demonstrates the synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquid, highlighting a method that simplifies the reaction workup and allows for the reuse of the ionic liquid. This approach could potentially be applied to synthesize derivatives of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine, offering a sustainable and efficient synthetic pathway Shaabani, A., Soleimani, E., & Maleki, A. (2006).

Fluorescent Properties : Velázquez-Olvera et al. (2012) investigated the fluorescent properties of imidazo[1,2-a]pyridine derivatives, finding that substituents on the heterocycle and phenyl rings can significantly impact luminescence. This suggests that derivatives like this compound could be explored for applications in bioimaging or as photochemical sensors Velázquez-Olvera, S. et al. (2012).

Water-Mediated Synthesis : Mohan et al. (2013) reported on the aqueous synthesis of methylimidazo[1,2-a]pyridines, a method that does not require deliberate addition of a catalyst. This process, which also yielded imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions, could be applicable to the synthesis of this compound derivatives, offering an eco-friendly alternative to traditional synthetic routes Mohan, D. C., Rao, S. N., & Adimurthy, S. (2013).

Applications in Materials Science and Medicine

Antiviral and Anticancer Potentials : Derivatives of imidazo[1,2-a]pyridine have been evaluated for their antiviral and anticancer activities. For instance, a study by Tantawy et al. (2012) explored the synthesis of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, demonstrating significant antiviral activity. This suggests potential medicinal applications for structurally related compounds, including this compound, in the development of new therapeutic agents Tantawy, A. et al. (2012).

Novel Selenylated Imidazo[1,2-a]pyridines for Breast Cancer Chemotherapy : Almeida et al. (2018) designed selenylated imidazo[1,2-a]pyridines with promising activity against breast cancer cells, indicating the therapeutic potential of imidazo[1,2-a]pyridine derivatives in cancer treatment. The research highlights the importance of exploring new derivatives, such as this compound, for their anticancer properties Almeida, G. et al. (2018).

Mechanism of Action

Target of Action

The primary targets of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine are currently unknown

Mode of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which it belongs, often interact with their targets by forming hydrogen bonds and aromatic interactions .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

properties

IUPAC Name |

2-(3-bromophenyl)-8-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZCTBFIKVNRFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)

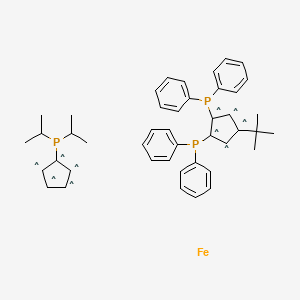

![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)

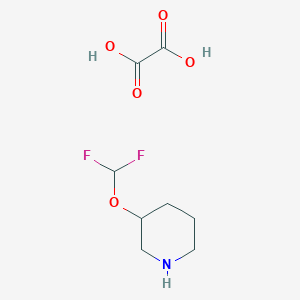

![4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95%](/img/structure/B6319537.png)